molecular formula C13H12F3NO2 B2395859 7-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1978002-11-7

7-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2395859
CAS No.: 1978002-11-7
M. Wt: 271.239
InChI Key: OOTUYXQYDKIMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one is a compound that combines the structural features of indole and oxane with a trifluoromethyl group. This unique combination imparts significant biological and chemical properties, making it a subject of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one typically involves the trifluoromethylation of indole derivatives. One efficient method is the metal-free oxidative trifluoromethylation using CF3SO2Na, which selectively introduces the trifluoromethyl group to the indole structure . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The use of environmentally friendly and cheap sources of trifluoromethyl, such as CF3SO2Na, is preferred to ensure sustainability and cost-efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry: In chemistry, 7-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme interactions, receptor binding, and cellular processes.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioavailability, making it a promising candidate for drug development .

Industry: In the industrial sector, 7-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one is used in the development of agrochemicals and materials. Its chemical properties make it suitable for creating pesticides and other agricultural products .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one is unique due to its spiro structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-(trifluoromethyl)spiro[1H-indole-3,4'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)9-3-1-2-8-10(9)17-11(18)12(8)4-6-19-7-5-12/h1-3H,4-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTUYXQYDKIMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C(=CC=C3)C(F)(F)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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